molecular formula C20H20N4O4S B3435322 (E)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

(E)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

Cat. No.: B3435322
M. Wt: 412.5 g/mol
InChI Key: HIEMRZRKFZGFLB-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, a sulfonyl group, and a pyrazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 2-methoxyaniline with chlorosulfonic acid to form 2-methoxyanilino sulfonyl chloride.

    Coupling with 4-aminobenzene: The sulfonyl chloride intermediate is then reacted with 4-aminobenzene to form the sulfonamide derivative.

    Formation of the pyrazole derivative: The final step involves the reaction of the sulfonamide derivative with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler compound with similar aromatic and amine functionalities.

    4-Amino-2-(trifluoromethyl)benzonitrile: Another compound with aromatic and amine groups, but with different substituents.

Uniqueness

(E)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to its combination of a sulfonyl group, a pyrazole moiety, and an (E)-alkene configuration. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(E)-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-24-14-15(13-21-24)7-12-20(25)22-16-8-10-17(11-9-16)29(26,27)23-18-5-3-4-6-19(18)28-2/h3-14,23H,1-2H3,(H,22,25)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEMRZRKFZGFLB-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
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(E)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
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(E)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
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(E)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
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(E)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
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(E)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

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